Mmset-IN-1 is classified as a chemical compound with potential therapeutic applications in oncology. It has been synthesized and characterized through various chemical and biological assays aimed at evaluating its efficacy against MMSET-mediated pathways. The compound's structure and activity have been elucidated through high-throughput screening methods and structure-activity relationship studies.
The synthesis of Mmset-IN-1 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
Technical details regarding the reaction conditions (temperature, solvents, catalysts) and yields at each step are critical for reproducibility and optimization of the synthesis process.
The molecular structure of Mmset-IN-1 can be analyzed using techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. These analyses provide insights into:
Data on molecular weight, solubility, and stability under various conditions are also essential for assessing the compound's viability as a therapeutic agent.
Mmset-IN-1 undergoes specific chemical reactions that are crucial for its activity as an inhibitor. These may include:
Technical details regarding the kinetics of these interactions (e.g., IC50 values) are important for understanding the potency and efficacy of Mmset-IN-1.
The mechanism by which Mmset-IN-1 exerts its effects involves:
Data supporting these mechanisms can be derived from assays measuring changes in histone methylation levels and subsequent effects on target gene expression profiles in cancer cell lines.
The physical properties of Mmset-IN-1 include:
Chemical properties include:
Relevant data or analyses should be documented to support claims about these properties.
Mmset-IN-1 has potential applications in several scientific domains:
Continued research into Mmset-IN-1 may lead to further insights into its efficacy and mechanisms, paving the way for clinical applications in oncology.
Epigenetic alterations—including DNA methylation, histone modifications, and chromatin remodeling—drive oncogenesis in hematological cancers by disrupting gene expression without altering DNA sequences. In multiple myeloma (MM), translocations, mutations, or dysregulation of epigenetic "writers," "readers," and "erasers" promote unchecked proliferation, evasion of apoptosis, and genomic instability [1] [8]. For example, mutations in DNMT3A, TET2, and IDH1/2 alter DNA methylation landscapes in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), while aberrant histone methylation contributes to transcriptional dysregulation in MM [1] [9]. These epigenetic disruptions create dependencies that can be therapeutically targeted.
The t(4;14)(p16;q32) translocation occurs in 15–20% of MM patients and juxtaposes the MMSET (Multiple Myeloma SET domain) gene with immunoglobulin heavy-chain enhancers, leading to its overexpression [2] [6]. MMSET (also termed NSD2 or WHSC1) encodes a histone methyltransferase (HMT) that catalyzes dimethylation of histone H3 lysine 36 (H3K36me2). Pathological MMSET overexpression induces genome-wide gains in H3K36me2 and losses in repressive H3K27me3 marks, altering chromatin accessibility and activating oncogenic pathways [3] [9]. Key biological consequences include:
Table 1: MMSET-Associated Oncogenic Mechanisms in t(4;14) MM
| Mechanism | Effect | Functional Consequence |
|---|---|---|
| H3K36me2 Hyperaccumulation | Genome-wide increase in H3K36me2 | Open chromatin; aberrant gene activation |
| H3K27me3 Reduction | Loss of repressive mark | Derepression of oncogenes |
| DNA Repair Enhancement | Upregulation of RAD51, 53BP1, NHEJ factors | Chemoresistance to alkylators |
| MAF Pathway Activation | Transcriptional upregulation of MAF and targets (e.g., CCND2, ITGB7) | Proliferation, adhesion, and stromal interactions |
MMSET is a non-redundant oncoprotein in t(4;14) MM. Knockdown studies demonstrate reduced proliferation, impaired DNA repair, and apoptosis induction, validating its therapeutic potential [3] [6]. However, direct catalytic inhibition is challenging due to:
Mmset-IN-1: Chemical Properties and Mechanism of Action
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